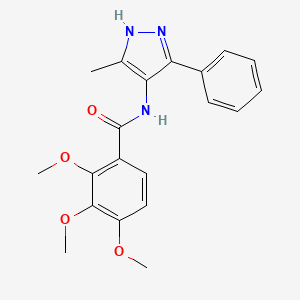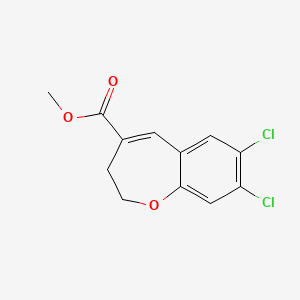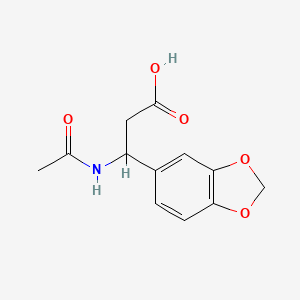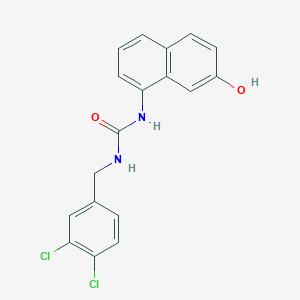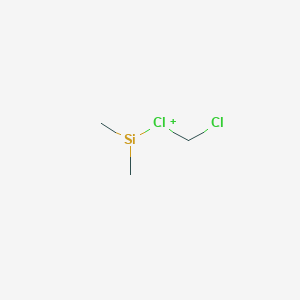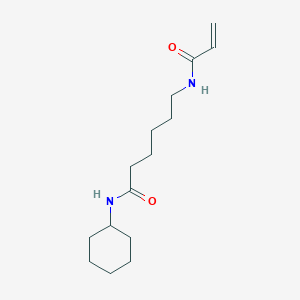
(3alpha,16alpha)-16-Bromo-3,7-dihydroxyandrost-5-en-17-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3alpha,16alpha)-16-Bromo-3,7-dihydroxyandrost-5-en-17-one is a synthetic steroidal compound It is structurally derived from androstane and features bromine and hydroxyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3alpha,16alpha)-16-Bromo-3,7-dihydroxyandrost-5-en-17-one typically involves multiple steps starting from a suitable steroidal precursor. The bromination at the 16th position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The hydroxylation at the 3rd and 7th positions can be introduced using specific oxidizing agents such as osmium tetroxide or hydrogen peroxide in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would typically include steps for bromination, hydroxylation, and purification using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(3α,16α)-16-Brom-3,7-dihydroxyandrost-5-en-17-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppen können mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu Ketonen oder Carbonsäuren oxidiert werden.
Reduktion: Die Verbindung kann reduziert werden, um das Bromatom zu entfernen oder die Hydroxylgruppen mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu Wasserstoffatomen umzuwandeln.
Substitution: Das Bromatom kann durch andere funktionelle Gruppen unter Verwendung von nukleophilen Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Chromtrioxid.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitution: Natriumiodid in Aceton für Halogenaustauschreaktionen.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Ketonen oder Carbonsäuren.
Reduktion: Bildung von debromierten oder vollständig reduzierten Steroiden.
Substitution: Bildung von iodierten oder anderen substituierten Steroiden.
Wissenschaftliche Forschungsanwendungen
(3α,16α)-16-Brom-3,7-dihydroxyandrost-5-en-17-on hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Vorläufer für die Synthese anderer steroidaler Verbindungen verwendet.
Biologie: Wird auf seine Auswirkungen auf zelluläre Prozesse und die Hormonregulation untersucht.
Medizin: Wird auf potenzielle therapeutische Anwendungen bei der Behandlung von hormonellen Ungleichgewichten und bestimmten Krebsarten untersucht.
Industrie: Wird bei der Entwicklung von steroidbasierten Pharmazeutika und Forschungschemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (3α,16α)-16-Brom-3,7-dihydroxyandrost-5-en-17-on beinhaltet seine Wechselwirkung mit Steroidhormonrezeptoren. Es kann die Aktivität dieser Rezeptoren modulieren und so die Genexpression und Zellfunktionen beeinflussen. Die Brom- und Hydroxylgruppen spielen eine entscheidende Rolle für seine Bindungsaffinität und Spezifität gegenüber diesen Rezeptoren.
Wissenschaftliche Forschungsanwendungen
(3alpha,16alpha)-16-Bromo-3,7-dihydroxyandrost-5-en-17-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses in treating hormonal imbalances and certain cancers.
Industry: Utilized in the development of steroid-based pharmaceuticals and research chemicals.
Wirkmechanismus
The mechanism of action of (3alpha,16alpha)-16-Bromo-3,7-dihydroxyandrost-5-en-17-one involves its interaction with steroid hormone receptors. It can modulate the activity of these receptors, influencing gene expression and cellular functions. The bromine and hydroxyl groups play a crucial role in its binding affinity and specificity towards these receptors.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3α,16α-Dihydroxyandrostenon: Eine ähnliche Verbindung mit Hydroxylgruppen, aber ohne das Bromatom.
16-Hydroxydehydroepiandrosteron: Ein weiteres Steroid mit Hydroxylierung an der 16. Position, aber mit einer anderen Gesamtstruktur.
Einzigartigkeit
(3α,16α)-16-Brom-3,7-dihydroxyandrost-5-en-17-on ist einzigartig durch das Vorhandensein des Bromatoms an der 16. Position, das seine chemische Reaktivität und biologische Aktivität im Vergleich zu anderen hydroxylierten Steroiden signifikant verändern kann.
Eigenschaften
CAS-Nummer |
502848-96-6 |
|---|---|
Molekularformel |
C19H27BrO3 |
Molekulargewicht |
383.3 g/mol |
IUPAC-Name |
(3R,7R,8R,9S,10R,13S,14S,16R)-16-bromo-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H27BrO3/c1-18-5-3-11(21)7-10(18)8-15(22)16-12(18)4-6-19(2)13(16)9-14(20)17(19)23/h8,11-16,21-22H,3-7,9H2,1-2H3/t11-,12+,13+,14-,15+,16-,18+,19+/m1/s1 |
InChI-Schlüssel |
ZYIKAQWGAUTCMD-AIFYEBACSA-N |
Isomerische SMILES |
C[C@]12CC[C@H](CC1=C[C@@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)Br)C)O)O |
Kanonische SMILES |
CC12CCC(CC1=CC(C3C2CCC4(C3CC(C4=O)Br)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


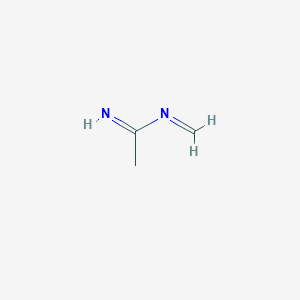
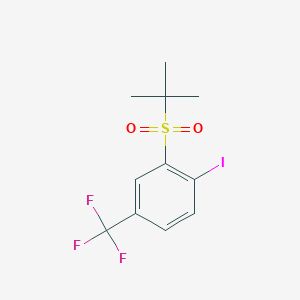

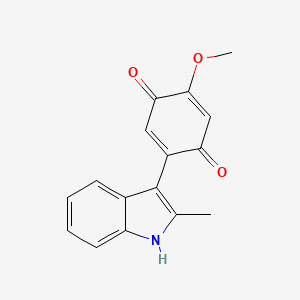
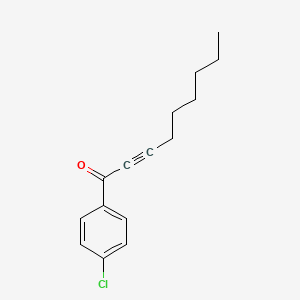

![Ethyl cyano[3-ethyl-5-({4-[3-(morpholin-4-yl)propanamido]anilino}methylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B12592524.png)
